1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione
CAS No.: 145887-88-3
Cat. No.: VC20760792
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione - 145887-88-3](/images/no_structure.jpg)
CAS No. | 145887-88-3 |
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Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione |
Standard InChI | InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4H,1-2H3,(H,10,11) |
Standard InChI Key | KHMVIOWJEDISGR-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C(=O)NC=C2)C(=O)O1)C |
Canonical SMILES | CC1(C2=C(C(=O)NC=C2)C(=O)O1)C |
Chemical Structure and Properties
Structural Characteristics
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione features a heterocyclic structure with a fused ring system combining furan and pyridine rings . The compound contains two methyl groups at position 1, creating the 1,1-dimethyl substitution pattern that distinguishes it from related heterocyclic compounds. This unique structural arrangement contributes to its biological activity profile and chemical reactivity patterns.
Physical Properties
The compound typically appears as a beige solid in its purified form . Its molecular structure contributes to specific spectroscopic characteristics that aid in its identification and analysis in various research contexts. The compound possesses specific solubility patterns that influence its application in pharmaceutical formulations and biological testing systems.
Natural Source and Traditional Use
Botanical Origin
Cerpegin (1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione) is isolated from a plant identified as "Roxb" in traditional Indian medicine systems . This natural source has historically been the primary means of obtaining the compound before synthetic pathways were developed. The extraction and isolation processes from this botanical source have been refined over decades of phytochemical research.
Traditional Medicinal Applications
In traditional Indian medicine, preparations containing this compound have been employed as tranquilizers, anti-inflammatory agents, analgesics, and antiulcer remedies . These traditional applications have provided the foundation for modern scientific investigations into the compound's pharmacological properties. The long history of ethnomedicinal use suggests a relatively favorable safety profile, although modern toxicological studies are essential for complete characterization.
Synthesis Methods and Chemical Reactions
Reaction Mechanisms
The synthesis of related furo-pyridine derivatives often involves cascade reactions that include several key steps such as C–H activation, annulation, and lactonization. For structurally similar compounds, rhodium-catalyzed processes have demonstrated effectiveness in forming the core heterocyclic scaffold under mild conditions suitable for industrial applications.
Biological Activities and Pharmacological Properties
Pharmacological Profile
As indicated by its traditional medicinal applications, 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione possesses multiple pharmacological activities that make it significant for medical research . These include:
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Tranquilizing effects
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Anti-inflammatory properties
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Analgesic (pain-relieving) activity
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Antiulcer properties
These diverse pharmacological effects suggest that the compound may interact with multiple biological targets or may modulate a single pathway with broad downstream effects.
Molecular Mechanisms
The molecular mechanisms through which 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione exerts its pharmacological effects likely involve interactions with specific enzymes, receptors, or signaling pathways. While the precise mechanisms remain under investigation, the compound's ability to function as a tranquilizer suggests potential activity in neurological pathways, possibly involving neurotransmitter systems or ion channels that regulate neuronal excitability.
Research Applications and Current Studies
Pharmaceutical Research
The compound has applications in various research fields, with particular relevance to pharmaceutical development. Its traditional use as a tranquilizer, anti-inflammatory, analgesic, and antiulcer agent positions it as a potential lead compound for drug discovery programs targeting these therapeutic areas .
Cell Biology Applications
Analytical Techniques for Identification and Characterization
Chromatographic Analysis
Purification and analysis of 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione would typically employ chromatographic techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography coupled with Mass Spectrometry (GC-MS)
Structure-Activity Relationship and Derivative Compounds
Structural Analogues
Several structurally related compounds may provide insights into the structure-activity relationships of 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione. For example, the compound 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one represents a related structure with potential comparative value for understanding how specific functional groups influence biological activity.
Comparative Properties
Table 1: Comparative Analysis of 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione and Related Compounds
Property | 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione (Cerpegin) | 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one |
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Natural Source | Isolated from Roxb | Synthetic compound |
Traditional Use | Tranquilizer, anti-inflammatory, analgesic, antiulcer | Not traditionally used |
Ring System | Fused furan and pyridine rings | Fused furan and pyridine rings |
Key Functional Groups | Two carbonyl groups (3,4-dione) | One carbonyl group, amino group |
Physical Appearance | Beige solid | Not specified in search results |
Storage Conditions | Room temperature (short-term), -20°C (long-term) | Not specified in search results |
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